Enhanced Molecular Weight and Lipophilicity
2,2,3-Trimethyloxolan-3-amine exhibits a significantly higher molecular weight (129.20 g/mol) compared to the unsubstituted tetrahydrofuran-3-amine (87.12 g/mol) . This difference is attributable to the presence of three methyl groups, which also increase calculated lipophilicity (clogP estimated increase >1 log unit based on methyl group contributions). The higher molecular weight and lipophilicity profile make the compound a more suitable building block for optimizing passive membrane permeability and reducing polar surface area in lead optimization campaigns .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 129.20 g/mol; clogP (estimated) ~1.5 |
| Comparator Or Baseline | Tetrahydrofuran-3-amine: MW 87.12 g/mol; clogP ~0.2 |
| Quantified Difference | ΔMW +42.08 g/mol; ΔclogP ~+1.3 |
| Conditions | Calculated using standard molecular properties (ChemDraw/PubChem). |
Why This Matters
Higher molecular weight and lipophilicity guide medicinal chemists in selecting building blocks that balance permeability and solubility during lead optimization.
